4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAAHIGZFFWUDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364178 |

Source

|

| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461436-76-0 |

Source

|

| Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminothiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antibacterial, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] The versatility of the thiazole ring, its ability to engage in various non-covalent interactions, and its synthetic accessibility make it an attractive scaffold for drug discovery and development professionals.[4][6]

This guide provides a detailed technical overview of the synthesis of a specific derivative, This compound (CID 1532245).[7] We will explore a robust and classical synthetic pathway, the Hantzsch thiazole synthesis, delving into the mechanistic underpinnings, step-by-step experimental protocols, and the critical reasoning behind procedural choices.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the 2-aminothiazole core.[1][8] The fundamental principle involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea, to yield the desired thiazole derivative.[1][9][10]

For the target molecule, the synthesis is logically dissected into two primary stages:

-

Preparation of the Key Intermediate: Synthesis of the α-bromoketone, 1-bromo-1-(4-methoxyphenyl)pentan-2-one.

-

Cyclocondensation: The reaction of this α-bromoketone with thiourea to form the final this compound.

Part 1: Synthesis of the α-Bromoketone Intermediate

The synthesis of a stable and pure α-haloketone is paramount for the success of the subsequent cyclization. Brominated ketones are frequently employed as bromine is an excellent leaving group, facilitating the initial nucleophilic attack by thiourea.[11]

Step 1.1: Preparation of 1-(4-methoxyphenyl)pentan-2-one

A standard approach to this ketone intermediate is the Friedel-Crafts acylation of anisole with pentanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a dry chlorinated solvent (e.g., dichloromethane), add pentanoyl chloride (1.1 eq.) dropwise under an inert atmosphere (N₂).

-

After stirring for 15 minutes, add anisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-methoxyphenyl)pentan-2-one.

Step 1.2: α-Bromination of 1-(4-methoxyphenyl)pentan-2-one

The most direct method for synthesizing the α-bromoketone is the electrophilic bromination of the parent ketone.[12] The reaction proceeds via an enol or enolate intermediate. Using acidic conditions, such as acetic acid, helps to catalyze the formation of the enol, which then attacks the bromine.

Experimental Protocol: α-Bromination

-

Dissolve 1-(4-methoxyphenyl)pentan-2-one (1.0 eq.) in glacial acetic acid.

-

Add a solution of bromine (1.0 eq.) in acetic acid dropwise to the ketone solution with vigorous stirring. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting ketone.

-

Slowly pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid and HBr, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-bromo-1-(4-methoxyphenyl)pentan-2-one.

Part 2: Hantzsch Cyclocondensation

This step constitutes the core of the synthesis, where the thiazole ring is formed. The reaction's efficiency relies on the nucleophilicity of the sulfur in thiourea and the electrophilicity of the carbonyl and α-carbon in the bromoketone.[8]

Reaction Mechanism

The Hantzsch synthesis is a well-established multi-step process.[1]

-

S-Alkylation: The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the electron-deficient α-carbon of the bromoketone, displacing the bromide ion. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The primary amino group of the intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration: Under the reaction conditions (typically heated), this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic 2-aminothiazole ring.[1]

// Structures Thiourea [label="Thiourea"]; AlphaBromoKetone [label="α-Bromoketone"]; Intermediate1 [label="Isothiouronium Salt"]; Intermediate2 [label="Cyclized Intermediate\n(Thiazoline derivative)"]; FinalProduct [label="2-Aminothiazole"];

// Invisible nodes for layout {rank=same; Thiourea; AlphaBromoKetone;}

// Edges Thiourea -> Intermediate1 [label=" S-Alkylation\n(Nucleophilic Attack)"]; AlphaBromoKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization"]; Intermediate2 -> FinalProduct [label=" Dehydration\n(-H₂O)"]; } dpt Diagram 2: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Cyclocondensation

A conventional and effective method involves refluxing the reactants in ethanol.[1][13] Ethanol is an excellent solvent choice as it readily dissolves both the α-bromoketone and thiourea and has a suitable boiling point for the reaction.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-1-(4-methoxyphenyl)pentan-2-one (1.0 eq.) in absolute ethanol.

-

Add thiourea (1.2 eq.) to the solution. A slight excess of thiourea is used to ensure the complete conversion of the limiting α-bromoketone.

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize as the hydrobromide salt.

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base with stirring until the solution is neutral or slightly basic (pH ~8).[13] This step is crucial as it deprotonates the product salt, yielding the free base which is significantly less soluble in the ethanol/water mixture, causing it to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol, to remove inorganic salts and unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to afford pure this compound.

Data Presentation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques.

| Property | Data | Source |

| Molecular Formula | C₁₃H₁₆N₂OS | PubChem[7] |

| Molecular Weight | 248.35 g/mol | PubChem[7] |

| Appearance | Expected to be a crystalline solid (e.g., white to pale yellow) | General observation for similar compounds |

| ¹H NMR | Expected signals for aromatic protons (methoxyphenyl group), propyl group protons (CH₂, CH₂, CH₃), methoxy group protons (OCH₃), thiazole proton, and amine protons (NH₂). | Inferred from structure[14][15] |

| ¹³C NMR | Expected signals for all unique carbon atoms in the aromatic ring, thiazole ring, propyl chain, and methoxy group. | Inferred from structure[15] |

| IR Spectroscopy | Expected characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-O stretching (methoxy ether). | Inferred from structure[15] |

| Mass Spectrometry | Molecular ion peak (M+) or protonated peak (M+H)+ corresponding to the molecular weight. | Inferred from structure[14] |

Conclusion: A Validated Pathway to a Privileged Scaffold

The Hantzsch synthesis provides a direct and high-yielding pathway to this compound. The protocol described is a self-validating system; the purity of the intermediates and the progress of each reaction can be monitored by standard techniques like TLC, while the final product's identity is unequivocally confirmed through melting point, NMR, IR, and mass spectrometry.[9][14] This robust methodology underscores why the 2-aminothiazole scaffold continues to be a focal point for researchers and drug development professionals, offering reliable access to compounds with significant therapeutic potential.[16]

References

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. [Link]

-

Synthesis of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol. PrepChem.com. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. PrepChem.com. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Royal Society of Chemistry. [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. [Link]

-

Hantzsch Thiazole Synthesis. Scribd. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

-

Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, National Institutes of Health. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. ACS Publications. [Link]

-

Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry. [Link]

-

Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

Thiourea-Mediated Halogenation of Alcohols. Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H16N2OS | CID 1532245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. universalprint.org [universalprint.org]

- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 2-Aminothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Amino-Thiazole Derivatives

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development.[1][2] This five-membered ring system, containing both sulfur and nitrogen atoms, serves as a "privileged structure," meaning it is capable of binding to a wide variety of biological targets with high affinity.[3][4] Its unique electronic properties, hydrogen bonding capabilities, and relative ease of synthesis and derivatization make it an ideal building block for creating diverse chemical libraries.[5] Consequently, 2-aminothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[3][6] Several marketed drugs incorporate this moiety, underscoring its therapeutic relevance.[6]

This guide provides a technical overview of the major biological activities associated with 2-aminothiazole derivatives, intended for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, presents field-proven experimental protocols for their evaluation, and visualizes key pathways and workflows to provide a comprehensive understanding of this versatile chemical class.

Chapter 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The development of novel anticancer agents is a global health priority.[7] 2-Aminothiazole derivatives have emerged as a particularly fruitful area of research, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, but a predominant strategy involves the inhibition of key enzymes that regulate cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes are critical components of signaling pathways that, when dysregulated, can lead to uncontrolled cell growth.

-

Aurora Kinases: Certain 2-aminophenyl-thiazoles have been shown to be potent inhibitors of Aurora kinases, which are essential for mitotic progression.[1] By inhibiting these kinases, the compounds disrupt cell division, leading to apoptosis (programmed cell death) in cancer cells.[9]

-

Src Family Kinases (SFKs): Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and is a potent inhibitor of SFKs.[1] These kinases are involved in cell adhesion, growth, and differentiation, and their inhibition can halt tumor progression.

-

Other Kinases: The versatility of the scaffold allows for the design of inhibitors targeting various other kinases, such as CK2, where derivatives have been identified as selective allosteric modulators.[10][11]

Some derivatives also function as tubulin polymerization inhibitors .[12] By interfering with the dynamics of microtubules, which are crucial for forming the mitotic spindle, these compounds arrest the cell cycle and induce apoptosis.[12]

Data Presentation: Cytotoxic Activity of Representative Derivatives

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Benzamide-linked 2-aminothiazole | K562 (Leukemia) | 0.78 | [12] |

| 2-Benzamido-4-(isothiocyanatomethyl)thiazole | Various | Not specified, but potent | [12] |

| Dasatinib Analog (SFK Inhibitor) | Various | Potent, specific values vary | [1] |

| Aurora Kinase Inhibitor | Various | Potent, specific values vary | [1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is a foundational in vitro screen for evaluating the cytotoxic potential of novel compounds.[13] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Chapter 2: Antimicrobial Activity - Combating Infectious Diseases

The rise of antimicrobial resistance presents a severe threat to public health, necessitating the discovery of new and effective antimicrobial agents. 2-Aminothiazole derivatives have shown significant promise, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[1][14]

Mechanism of Action

The antimicrobial action of 2-aminothiazoles can be attributed to several mechanisms, depending on the specific substitutions on the thiazole ring. While not always fully elucidated, proposed mechanisms include:

-

Enzyme Inhibition: Interference with essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

-

Biofilm Inhibition: Preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Studies have demonstrated the efficacy of these compounds against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Aspergillus niger and Candida albicans.[1][14]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical metric for assessing antimicrobial potency.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Phenylazo-thiazole derivative | E. coli | Good activity reported | [1] |

| Phenylazo-thiazole derivative | S. aureus | Good activity reported | [1] |

| Ethanoisoindole-dione derivative | E. coli | Remarkable efficacy | [1] |

| Ethanoisoindole-dione derivative | P. aeruginosa | Significant efficacy | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[15][16] It is more quantitative than disk diffusion and allows for the testing of multiple compounds simultaneously.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism (e.g., E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. This creates a gradient of decreasing compound concentrations across the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For fungi, incubation times and temperatures may be longer.

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The result can also be read using a plate reader.

Visualization: Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key feature of many diseases, including arthritis and autoimmune disorders.[17] 2-Aminothiazole derivatives have been investigated for their potential to modulate this process, showing promise as anti-inflammatory agents.[3][5]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes and pathways.[3] While specific targets can vary, a common in vitro screening approach is to assess a compound's ability to prevent protein denaturation.[18] Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat- or chemical-induced protein denaturation is considered a reliable indicator of its potential anti-inflammatory activity.[19]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay provides a simple and rapid screen for potential anti-inflammatory activity.[18]

Step-by-Step Methodology:

-

Prepare Reaction Mixture: For each test sample, prepare a reaction mixture containing approximately 0.5 mL of the test compound solution (at various concentrations) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Heat-Induced Denaturation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.

-

Cooling: After heating, cool the samples to room temperature.

-

Turbidity Measurement: Add 2.5 mL of phosphate-buffered saline (PBS) to each tube and measure the turbidity (absorbance) at 660 nm.

-

Control and Standard: Use distilled water as a control and a known anti-inflammatory drug (e.g., Diclofenac sodium) as a standard.

-

Calculate Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Visualization: Principle of Protein Denaturation Inhibition

Caption: A drug's ability to prevent heat-induced protein denaturation indicates anti-inflammatory potential.

Chapter 4: Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and prion diseases, are characterized by the progressive loss of neuronal structure and function.[20] There is a critical need for therapies that can slow or halt this process. 2-Aminothiazole derivatives have been identified as potential neuroprotective agents, with some compounds showing efficacy in preclinical models of these devastating disorders.[6][17][20]

Mechanism of Action

The neuroprotective mechanisms of 2-aminothiazoles are diverse and target various aspects of neurodegeneration:

-

Anti-Prion Activity: Certain derivatives have been identified in high-throughput screens as potent inhibitors of prion (PrPSc) formation in infected neuronal cells.[20]

-

Oxidative Stress Reduction: Some compounds may protect neurons from apoptosis (cell death) induced by oxidative stress, a common pathological feature in many neurodegenerative diseases.[17]

-

Targeting Misfolded Proteins: Computational and in vitro studies suggest that these derivatives can interact with and inhibit the aggregation of pathogenic proteins like amyloid-beta, a hallmark of Alzheimer's disease.[21]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common cell-based assay to screen for compounds that protect against neurotoxin-induced cell death. The human neuroblastoma cell line SH-SY5Y is frequently used as a model for dopaminergic neurons.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium and plate them in a 96-well plate. Allow them to differentiate into a more neuron-like phenotype if required by the specific experimental design.

-

Compound Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds for a period of 1-2 hours.

-

Induce Neurotoxicity: Introduce a neurotoxin to the wells to induce cell death. Common choices include:

-

6-OHDA (6-hydroxydopamine): To model Parkinson's disease.

-

MPP+: Another Parkinson's disease-related toxin.

-

Amyloid-beta oligomers: To model Alzheimer's disease.

-

H₂O₂ (Hydrogen Peroxide): To induce general oxidative stress.

-

-

Incubation: Incubate the cells with the toxin and test compounds for 24-48 hours.

-

Assess Viability: Measure cell viability using an appropriate method, such as the MTT assay (described in Chapter 1) or a lactate dehydrogenase (LDH) release assay (which measures cell death).

-

Data Analysis: Compare the viability of cells treated with the toxin and the test compound to cells treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Visualization: Neuroprotective Screening Workflow

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

- 17. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 20. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches [frontiersin.org]

An In-Depth Technical Guide to 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: Synthesis, Characterization, and Biological Potential

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] This guide focuses on a specific, promising derivative: 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, providing a comprehensive technical overview of its synthesis, characterization, and putative biological significance, grounded in the established knowledge of its chemical class.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID: 1532245[3] |

| Molecular Formula | C₁₃H₁₆N₂OS | PubChem CID: 1532245[3] |

| Molecular Weight | 248.35 g/mol | PubChem CID: 1532245[3] |

| CAS Number | 461436-76-0 | PubChem CID: 1532245[3] |

| Topological Polar Surface Area | 76.4 Ų | PubChem CID: 1532245[3] |

| Hydrogen Bond Donors | 1 | PubChem CID: 1532245[3] |

| Hydrogen Bond Acceptors | 4 | PubChem CID: 1532245[3] |

| Rotatable Bond Count | 4 | PubChem CID: 1532245[3] |

Synthesis and Characterization: A Rational Approach

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The causality behind this choice lies in its reliability, generally high yields, and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Synthetic Pathway

Our synthetic strategy for this compound begins with a retrosynthetic disconnection, identifying the key starting materials.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure purity before proceeding to the next.

Step 1: Synthesis of 1-(4-methoxyphenyl)pentan-2-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add pentanoyl chloride (1.1 eq) dropwise.

-

After 15 minutes, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-bromo-1-(4-methoxyphenyl)pentan-2-one

-

Dissolve the 1-(4-methoxyphenyl)pentan-2-one (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add bromine (1.0 eq) dropwise at room temperature while stirring.

-

Continue stirring for 2-4 hours, monitoring the disappearance of the bromine color.

-

Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude α-bromoketone is often used in the next step without further purification.

Step 3: Hantzsch Thiazole Synthesis of this compound

-

Dissolve the crude 1-bromo-1-(4-methoxyphenyl)pentan-2-one (1.0 eq) in ethanol.

-

Add thiourea (1.2 eq) to the solution and reflux the mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) and confirm the empirical formula.

Biological Evaluation: Unveiling Therapeutic Potential

The 2-aminothiazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[2] While specific data for this compound is not extensively published, we can infer its likely biological profile based on structurally similar compounds.

Anticipated Biological Activities

-

Anticancer Activity: Many 2-aminothiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[4] The mechanism often involves the inhibition of key kinases involved in cell cycle progression and signaling.

-

Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, with some exhibiting promising Minimum Inhibitory Concentration (MIC) values.[5]

-

Antioxidant Activity: The presence of the phenolic methoxy group and the thiazole ring suggests potential radical scavenging and antioxidant properties.[2]

Proposed In Vitro Evaluation Workflow

A logical and robust workflow is essential for the systematic evaluation of the biological activity of a novel compound.

Representative Biological Data of Structurally Similar Compounds

The following table summarizes the reported biological activities of 2-aminothiazole derivatives with similar substitution patterns, providing a benchmark for the potential efficacy of our target compound.

| Compound Structure | Biological Activity | IC₅₀ / MIC | Reference |

| 2-(alkylamido)-4-(isothiocyanatomethyl)thiazole derivatives | Antiproliferative (L1210 cells) | 4-8 µM | [4] |

| 2-(arylamido)-4-(isothiocyanatomethyl)thiazole derivatives | Antiproliferative (L1210 cells) | 0.2-1 µM | [4] |

| Piperazinyl naphthalimide aminothiazoles | Antibacterial (MRSA, E. coli) | 4 and 8 µg/mL | [2] |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Antifungal (Candida albicans) | MIC₈₀ = 9 µM | [6] |

Potential Mechanism of Action: Kinase Inhibition

A significant body of evidence points towards the inhibition of various protein kinases as a primary mechanism of action for the anticancer effects of 2-aminothiazole derivatives. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.

The structural features of this compound, particularly the substituted phenyl ring and the 2-amino group, are amenable to forming key interactions within the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are often hyperactive in cancer cells.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The well-established Hantzsch thiazole synthesis offers a reliable route to this compound. Based on the extensive literature on structurally related 2-aminothiazoles, this molecule holds significant promise as a lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on the specific synthesis and rigorous biological testing of this compound to validate its predicted activities. Detailed structure-activity relationship (SAR) studies, involving modifications of the propyl and methoxyphenyl substituents, will be crucial in optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to assess its therapeutic efficacy and safety profile. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of small molecule drug discovery.

References

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

- BenchChem (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.

-

Kandeel, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj Journal of Pharmaceutical Sciences, 19(1), 1-22. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gouda, M. A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117. Available from: [Link]

-

PubChem. (n.d.). 4-Amino-2-((4-methoxyphenyl)amino)-1,3-thiazol-5-yl)(4-methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. (2014). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. CN103936692A.

-

Raghavendra, G. M., et al. (2016). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from: [Link]

-

Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6296. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C13H16N2OS | CID 1532245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: Physicochemical and Chemical Properties

An Important Note on Data Availability: As of January 2026, detailed experimental data on the physical and chemical properties of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is not extensively available in publicly accessible scientific literature. The information presented in this guide is a combination of computed data from reliable chemical databases and extrapolated knowledge from closely related analogs, particularly 2-amino-4-arylthiazole derivatives. This document aims to provide a comprehensive overview based on the available information and established principles of medicinal chemistry.

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the ability to participate in hydrogen bonding and engage in various non-covalent interactions, make it a versatile building block for designing molecules with a wide range of therapeutic applications. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The compound of interest, this compound, belongs to this important class of molecules and holds potential for further investigation in drug development programs.

This technical guide provides a detailed analysis of the known and predicted physicochemical and chemical properties of this compound, offering insights for researchers and scientists in the field of drug discovery and development.

Molecular Structure and Identification

The foundational step in understanding the properties of any compound is to define its molecular structure and key identifiers.

Chemical Structure

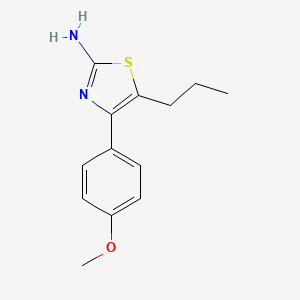

The chemical structure of this compound is characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.

-

Position 2: An amine group (-NH2), which is a key determinant of the compound's basicity and hydrogen bonding capacity.

-

Position 4: A 4-methoxyphenyl group, which introduces an aromatic system and an ether linkage, influencing the molecule's polarity and potential for pi-stacking interactions.

-

Position 5: A propyl group, an aliphatic chain that contributes to the lipophilicity of the molecule.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are associated with this compound[2]:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 461436-76-0 |

| Molecular Formula | C₁₃H₁₆N₂OS |

| SMILES | CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |

| InChI | InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |

| InChIKey | QCAAHIGZFFWUDT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties for this compound, as available from the PubChem database.[2] It is important to reiterate that these are in silico predictions and await experimental verification.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 248.35 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight (<500 g/mol ) is preferred for oral bioavailability (Lipinski's Rule of Five). |

| XLogP3-AA (Lipophilicity) | 3.4 | A measure of the compound's lipophilicity. A value in this range suggests good membrane permeability but may also indicate potential for lower aqueous solubility. |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond, contributing to interactions with biological targets and influencing solubility. |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the thiazole ring, the oxygen of the methoxy group, and the amine nitrogen can act as hydrogen bond acceptors, impacting solubility and target binding. |

| Rotatable Bonds | 4 | The number of rotatable bonds influences conformational flexibility, which can affect target binding and bioavailability. A lower number is generally preferred. |

| Topological Polar Surface Area (TPSA) | 76.4 Ų | Predicts the transport properties of drugs. A TPSA of less than 140 Ų is generally associated with good cell permeability. |

| Exact Mass | 248.09833431 Da | Important for mass spectrometry analysis and structural elucidation. |

| Monoisotopic Mass | 248.09833431 Da | Used for accurate mass measurements in high-resolution mass spectrometry. |

Chemical Properties and Synthesis

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups:

-

2-Amino Group: This group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. It also imparts basic character to the molecule, allowing for the formation of salts with acids, which can be advantageous for improving aqueous solubility and formulation.

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle and is generally stable. The endocyclic nitrogen atom is weakly basic.

-

Methoxyphenyl Group: The methoxy group is an electron-donating group, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. The ether linkage is generally stable under physiological conditions.

Proposed Synthesis

While a specific synthesis for this compound has not been detailed in the available literature, a common and effective method for the synthesis of 2-amino-4-aryl-5-alkylthiazoles is the Hantzsch thiazole synthesis. This would likely involve the reaction of an α-haloketone with a thiourea.

A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol:

-

Synthesis of the α-haloketone intermediate: 1-(4-methoxyphenyl)pentan-2-one would be subjected to α-halogenation, for instance, using bromine in a suitable solvent like acetic acid or methanol, to yield 1-bromo-1-(4-methoxyphenyl)pentan-2-one. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Hantzsch Thiazole Synthesis: The resulting α-haloketone would then be reacted with thiourea in a solvent such as ethanol, typically under reflux conditions.

-

Work-up and Purification: Upon completion of the reaction, the mixture would be cooled, and the product precipitated, often by neutralization with a base (e.g., sodium bicarbonate or ammonia solution). The crude product would then be collected by filtration and purified by recrystallization or column chromatography to yield the final compound, this compound.

For a closely related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a synthesis involving the reaction of 4-methoxyacetophenone with thiourea and iodine has been reported. This provides a practical reference for the potential synthesis of the target molecule.

Potential Biological Activity and Therapeutic Relevance

The 2-aminothiazole scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific biological data for this compound is not available, its structural features suggest potential for various therapeutic applications.

-

Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[1] The presence of the lipophilic propyl group and the methoxyphenyl moiety could modulate these activities.

-

Anticancer Activity: The 2-aminothiazole core is present in several approved anticancer drugs and numerous investigational agents. These compounds often act as kinase inhibitors.

-

Anti-inflammatory Activity: 2-Aminothiazole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of key enzymes in inflammatory pathways.

The following diagram illustrates a generalized signaling pathway that is often targeted by 2-aminothiazole-based kinase inhibitors in cancer therapy.

Caption: Generalized MAPK signaling pathway often targeted by 2-aminothiazole kinase inhibitors.

Conclusion and Future Directions

This compound is a molecule of significant interest within the well-validated 2-aminothiazole class of compounds. While currently available data is primarily computational, the structural features of this compound suggest a promising profile for further investigation in drug discovery.

Future research should focus on:

-

Development of a robust and scalable synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

-

Experimental determination of its physicochemical properties , including solubility, melting point, and pKa, to validate computational predictions and inform formulation strategies.

-

In vitro screening against a panel of biological targets , such as kinases, microbial enzymes, and inflammatory mediators, to identify its primary mechanism of action and therapeutic potential.

-

Structural biology studies , such as X-ray crystallography, to elucidate its binding mode to any identified biological targets, which would guide further structure-activity relationship (SAR) studies.

The insights provided in this guide, although based on limited direct experimental evidence, offer a solid foundation for initiating such research endeavors. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents.

References

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Retrieved January 26, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Thiazole, 2-amino-4-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

-

(PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- [No title available]

- [No title available]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

- [No title available]

- [No title available]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 2-Aminothiazoles

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals.[1] The strategic N-alkylation of this heterocyclic system is a pivotal synthetic maneuver employed by researchers to fine-tune the physicochemical and pharmacological profiles of lead compounds, thereby enhancing their potency, selectivity, and pharmacokinetic properties.[2] This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the experimental procedures for the N-alkylation of 2-aminothiazoles. We will explore the mechanistic underpinnings of this transformation, present detailed, validated protocols for key methodologies, and offer expert insights into overcoming common synthetic challenges.

Introduction: The Significance of N-Alkylated 2-Aminothiazoles

The 2-aminothiazole core is present in a wide array of therapeutic agents, demonstrating activities that span antibacterial, anti-inflammatory, anticancer, and antiviral domains.[3][4] The exocyclic amino group at the C2 position offers a versatile handle for chemical modification. N-alkylation, the introduction of an alkyl group onto this nitrogen, can profoundly impact a molecule's biological activity by:

-

Modulating Lipophilicity: Influencing cell membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.

-

Altering Receptor Binding: The added steric bulk and electronic character of the alkyl group can enhance or alter interactions with biological targets.

-

Improving Metabolic Stability: Masking the primary amine can prevent rapid metabolic degradation.

Given these advantages, robust and reproducible methods for N-alkylation are essential tools in the drug discovery and development pipeline.

Mechanistic Considerations and Regioselectivity

The N-alkylation of 2-aminothiazoles is not always straightforward. The 2-aminothiazole nucleus possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (Nexo) and the endocyclic ring nitrogen (Nendo). This duality can lead to a mixture of N-alkylated isomers, presenting a significant challenge in regioselectivity.

The reaction pathway is largely governed by the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the substitution pattern on the thiazole ring itself. Generally, the exocyclic amino group is more nucleophilic and will preferentially attack the alkylating agent. However, under certain conditions, particularly with more reactive alkylating agents or in the presence of strong bases, alkylation at the endocyclic nitrogen can occur.[5][6] Careful selection of reagents and reaction conditions is therefore paramount to ensure the desired regiochemical outcome.

Key Methodologies for N-Alkylation

We will detail two of the most prevalent and effective methods for the N-alkylation of 2-aminothiazoles: direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

This is a classical and widely used approach involving the SN2 reaction of the 2-aminothiazole with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

-

Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, and chlorides) are typically used. Alkyl iodides are the most reactive, followed by bromides and chlorides.

-

Base: A non-nucleophilic base is crucial to deprotonate the amino group, enhancing its nucleophilicity without competing in the alkylation reaction. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is typically employed to dissolve the reactants and facilitate the SN2 mechanism.

-

Temperature: Reactions can be performed at room temperature or heated to increase the reaction rate. Microwave irradiation has emerged as a highly efficient method for accelerating this transformation.[7][8]

Objective: To synthesize N-benzyl-2-aminothiazole.

Materials:

-

2-Aminothiazole (1.0 mmol, 1.0 equiv)

-

Benzyl bromide (1.1 mmol, 1.1 equiv)

-

Potassium carbonate (K2CO3) (1.5 mmol, 1.5 equiv)

-

Anhydrous Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole and anhydrous DMF.

-

Stir the solution until the 2-aminothiazole is fully dissolved.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl bromide dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-aminothiazole.

Objective: To rapidly synthesize a small library of N-alkylated 2-aminothiazoles.

Materials:

-

2-Aminothiazole (1.0 mmol, 1.0 equiv)

-

Alkyl halide (e.g., butyl iodide, hexyl bromide) (1.1 mmol, 1.1 equiv)

-

Potassium carbonate (K2CO3) (1.5 mmol, 1.5 equiv)

-

Anhydrous Acetonitrile (MeCN) (5 mL)

-

Microwave reactor and appropriate reaction vials

Procedure:

-

In a 10 mL microwave reaction vial, combine the 2-aminothiazole, alkyl halide, and potassium carbonate.[2]

-

Add anhydrous acetonitrile and a magnetic stir bar.[2]

-

Seal the vial and place it in the microwave reactor.[2]

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[2][5]

-

After irradiation, allow the vial to cool to room temperature.[2]

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization).

Workflow for Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation of 2-Aminothiazoles.

N-Alkylation via Reductive Amination

Reductive amination is a versatile two-step, one-pot method that is particularly useful for synthesizing N-alkylated amines from aldehydes or ketones. It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9][10]

Causality Behind Experimental Choices:

-

Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl groups.

-

Reducing Agent: Sodium borohydride (NaBH4) is a commonly used reducing agent due to its mild nature and selectivity for imines over carbonyls.[2][9] Other reducing agents like sodium triacetoxyborohydride (STAB) can also be effective.

-

Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are often used as they are compatible with NaBH4 and help to facilitate both imine formation and reduction.[2]

-

pH Control: Sometimes, a catalytic amount of acid (e.g., acetic acid) is added to promote imine formation.

Objective: To synthesize N-(cyclohexylmethyl)-2-aminothiazole.

Materials:

-

2-Aminothiazole (1.0 mmol, 1.0 equiv)

-

Cyclohexanecarboxaldehyde (1.1 mmol, 1.1 equiv)

-

Anhydrous Methanol (MeOH) (10 mL)

-

Sodium borohydride (NaBH4) (1.5 mmol, 1.5 equiv)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole and cyclohexanecarboxaldehyde in anhydrous methanol.[2]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.[2]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirring solution. Be cautious of gas evolution.[2]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quench the reaction by carefully adding water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO3 solution (20 mL) and brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Reductive Amination Mechanism

Caption: Two-step mechanism of Reductive Amination.

Data Presentation and Comparison

The choice of method can significantly impact the reaction outcome. Below is a comparative table summarizing typical reaction conditions and outcomes for the described protocols.

| Parameter | Direct Alkylation (Conventional) | Direct Alkylation (Microwave) | Reductive Amination |

| Electrophile | Alkyl Halide | Alkyl Halide | Aldehyde/Ketone |

| Key Reagent | Base (e.g., K2CO3) | Base (e.g., K2CO3) | Reducing Agent (e.g., NaBH4) |

| Typical Solvent | DMF, MeCN | MeCN, THF | MeOH, EtOH |

| Temperature | 60-80 °C | 100-120 °C | 0 °C to RT |

| Reaction Time | 4-24 hours | 10-30 minutes | 3-6 hours |

| Advantages | Simple setup, widely applicable | Extremely fast, high yields | Avoids alkyl halides, broad substrate scope |

| Disadvantages | Long reaction times, potential for over-alkylation | Requires specialized equipment | Requires reducible carbonyls |

Conclusion and Future Perspectives

The N-alkylation of 2-aminothiazoles is a fundamental transformation in the synthesis of biologically active molecules. This guide has provided detailed protocols for direct alkylation and reductive amination, two of the most robust and versatile methods available. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize a wide range of N-alkylated 2-aminothiazole derivatives.

Future advancements in this area may focus on developing more sustainable and atom-economical methods, such as catalytic N-alkylation using alcohols as alkylating agents, or expanding the scope of phase-transfer catalysis for these systems.[11][12] As the demand for novel therapeutics continues to grow, the development of efficient and selective synthetic methodologies will remain a key priority in the field of medicinal chemistry.

References

-

Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1034. [Link]

-

El-Gazzar, A. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Zauer, L. V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2118. [Link]

-

Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

-

Zauer, L. V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health. [Link]

-

Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. [Link]

-

ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. [Link]

-

Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]

-

PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. medmedchem.com [medmedchem.com]

- 9. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Application Note & Protocols: A Phased In Vitro Screening Cascade for 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Abstract & Introduction

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] The specific compound, 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine (PubChem CID: 1532245), combines this potent core with a 4-methoxyphenyl group, known to influence pharmacokinetic properties and target interactions, and a 5-propyl substituent, which modulates lipophilicity.[5]

This document provides a comprehensive, field-proven guide for the initial in vitro characterization of this compound. We eschew a single, rigid protocol for a dynamic, multi-phase screening cascade. This strategic approach is designed to efficiently identify primary biological activity, confirm on-target effects, and provide an early assessment of potential liabilities. The causality behind each experimental choice is detailed to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Proposed Screening Strategy: A Three-Phase Cascade

A tiered approach is the most resource-efficient method for characterizing a novel chemical entity. Our proposed cascade begins with broad, high-level assays and progressively focuses on more specific, mechanism-of-action studies based on initial findings.

Figure 1: A phased workflow for the in vitro screening of a novel compound.

Phase 1: Foundational Assays - Establishing a Baseline

Scientific Rationale: Before investigating specific biological functions, it is critical to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound can produce false positives in many functional assays. This phase establishes the therapeutic window and informs the concentration ranges for all subsequent experiments.

Protocol: General Cytotoxicity Assessment using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7][8]

Materials:

-

Cell Line: A common, robust cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer).

-

Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570), DMEM with 10% FBS, DMSO (cell culture grade).

-

Equipment: White, opaque-walled 96-well microplates, multichannel pipette, plate shaker, luminometer.

Step-by-Step Methodology:

-

Cell Seeding: Culture HEK293 cells to ~80% confluency. Trypsinize, count, and dilute cells to a concentration of 1 x 10⁵ cells/mL in DMEM + 10% FBS. Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Preparation: Prepare a 2X serial dilution series of the compound in culture medium, starting from 200 µM down to ~0.1 µM. Remember to create a vehicle control (medium with the same final DMSO concentration, e.g., 0.5%) and a "no-cell" control (medium only).

-

Dosing: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

-

Exposure: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Assay Execution:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~20-30 minutes).

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Place the plate on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate luminometer.

Data Analysis & Interpretation:

-

Subtract the average "no-cell" control values from all other wells.

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

| Parameter | Expected Outcome for Progression | Rationale |

| CC50 Value | > 30 µM | A high CC50 suggests the compound is not broadly cytotoxic, allowing for a clear window to test for specific functional effects at lower, non-toxic concentrations. |

| Max Inhibition | < 100% at high conc. | If viability doesn't drop to zero, it may indicate cytostatic rather than cytotoxic effects. |

Phase 2: Hypothesis-Driven Target Class Screening

Scientific Rationale: Based on the known pharmacology of the 2-aminothiazole scaffold, we can prioritize screening against target classes where a "hit" is more probable. The primary hypotheses are kinase inhibition and anticancer activity.[1][2][9][10]

Protocol: Kinase Inhibition Profiling (Biochemical Assay Panel)

Many 2-aminothiazole derivatives are potent kinase inhibitors (e.g., Dasatinib).[9] A broad biochemical screen against a panel of kinases is a highly effective method to identify initial leads.

Methodology Overview: This protocol is typically performed by a specialized CRO (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's services) but is based on a standard in vitro kinase assay format.[11][12]

-

Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based method (e.g., TR-FRET).[13][14]

-

Compound Submission: Submit the compound at a single, high concentration (typically 10 µM) for screening against a diverse panel of kinases (e.g., 50-100 kinases covering different families like TKs, STKs).

-

Execution:

-

The kinase, its specific substrate, and ATP are incubated in a buffer.

-

The test compound or vehicle (DMSO) is added.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-